Sodium 20-oxopregn-5-en-3-yl sulfate
Description
Sodium 20-oxopregn-5-en-3-yl sulfate is an organic sulfate ester derived from a pregnane steroid backbone. Its structure includes a sulfate group (-OSO₃⁻Na⁺) at the 3-position and a ketone (oxo) group at the 20-position of the steroid nucleus. Organic sulfates of this type are often studied for their solubility, stability, and receptor-binding properties in pharmacological contexts .
Properties
IUPAC Name |
sodium;(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVJEIZJHDPTSH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfation Using Sulfur Trioxide-Pyridine Complex
The most widely documented method involves sulfation of pregnenolone using a sulfur trioxide-pyridine complex in anhydrous conditions.
Procedure :
- Reaction Setup : Pregnenolone (1 equiv) is dissolved in dried chloroform under inert atmosphere.
- Sulfation : Sulfur trioxide-pyridine complex (1.5–2 equiv) and catalytic pyridine are added. The mixture is stirred at 25°C for 4–6 hours.
- Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with sodium bicarbonate solution to neutralize excess reagent.
- Isolation : The sulfate ester is precipitated as the sodium salt by adding sodium hydroxide, followed by filtration and drying.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–48% | |
| Reaction Time | 4–6 hours | |
| Purity (HPLC) | ≥95% |
Alternative Sulfation via Chlorosulfonic Acid
Chlorosulfonic acid offers a higher reactivity but requires stringent temperature control.
Procedure :
- Sulfation : Pregnenolone is reacted with chlorosulfonic acid (1.2 equiv) in dichloromethane at −5°C for 2 hours.
- Neutralization : The mixture is poured into cold sodium bicarbonate solution to form the sodium salt.
- Purification : The product is extracted with ethyl acetate, washed with brine, and crystallized from methanol-water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 40–42% | |
| Reaction Temperature | −5°C |
Optimization and Challenges
Solvent and Temperature Effects
Counterion Exchange
The sodium salt is preferentially formed by neutralizing the sulfonic acid intermediate with sodium hydroxide or bicarbonate. Alternative counterions (e.g., potassium) require adjustment of the base.
Analytical Characterization
Post-synthesis validation includes:
- NMR : δ1H NMR (CDCl3) signals at 5.38 ppm (C5–C6 double bond) and 3.52 ppm (C3 sulfate).
- Mass Spectrometry : ESI-MS m/z 417.2 [M−Na]−.
- HPLC : Retention time of 8.2 min on a C18 column (methanol:water = 70:30).
Industrial-Scale Considerations
- Cost Efficiency : Sulfur trioxide-pyridine is cost-prohibitive for large-scale use; alternatives like sulfuric acid anhydride are explored but require rigorous moisture control.
- Purification : Column chromatography (silica gel, chloroform:methanol) achieves >99% purity but is replaced by recrystallization in commercial settings.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SO3-Pyridine | 45–48 | ≥95 | Moderate |
| Chlorosulfonic Acid | 40–42 | 90–92 | Low |
Chemical Reactions Analysis
Types of Reactions
Pregnenolone sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pregnenolone sulfate derivatives.
Reduction: Reduction reactions can convert it back to pregnenolone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various pregnenolone derivatives and sulfated steroids .
Scientific Research Applications
Neuroscience Research
Sodium 20-oxopregn-5-en-3-yl sulfate is recognized for its role as a neurosteroid, impacting synaptic transmission and neuronal excitability. It has been shown to interact with ion channels and neurotransmitter receptors, thereby modulating synaptic activity. This interaction is crucial for understanding its potential therapeutic applications in treating neurological disorders.
Case Study: Modulation of NMDA Receptors
Research indicates that this compound acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. In experiments involving HEK293T cells transfected with NMDA receptor subunits, the presence of this compound significantly enhanced glutamate-induced currents, demonstrating its potential to influence synaptic plasticity and cognitive functions .
Pharmacological Applications
The compound's unique structural features allow it to exhibit distinct pharmacological profiles compared to other steroid sulfates. This specificity opens avenues for its use in drug development, particularly in the context of neurodegenerative diseases and mood disorders.
Comparison with Other Steroid Sulfates
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pregnenolone Sulfate | C21H32O5S | Known for cognitive enhancement properties |
| Dehydroepiandrosterone Sulfate | C19H26O4S | Involved in androgenic activities and metabolism |
| Sodium 17-alpha-hydroxy-pregnene sulfate | C21H31NaO4S | Exhibits different biological activities compared to this compound |
The specific position of the sulfate group on the steroid nucleus of this compound influences its interactions with neurotransmitter receptors, which may lead to novel therapeutic applications.
Therapeutic Potential
Given its biological activities, this compound holds promise as a therapeutic agent for various conditions:
Neurodegenerative Disorders
Studies suggest that this compound may play a role in neuroprotection by enhancing synaptic function and reducing neuroinflammation. Its modulation of NMDA receptors could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.
Mood Disorders
The neurosteroid's ability to modulate synaptic transmission may also provide insights into treatments for mood disorders like depression and anxiety. By influencing neurotransmitter systems, this compound could help restore balance in mood regulation pathways.
Mechanism of Action
Pregnenolone sulfate sodium salt exerts its effects by modulating various ion channels and receptors. It enhances intracellular calcium levels upon NMDA receptor-mediated synaptic activity and potentiates NMDA responses. It also acts as an inhibitor at GABA A receptors and activates transient receptor potential melastatin-3 (TRPM3) channels. These actions contribute to its cognitive and memory-enhancing, antidepressant, and anxiogenic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thermal and Chemical Stability
- Sodium Sulfate (Na₂SO₄) : Exhibits high thermal stability, with phase transitions (e.g., solid to liquid) occurring at elevated temperatures. Its enthalpy of formation (ΔfH°) in the solid state is -1387.1 kJ/mol .
- This compound: Likely less thermally stable due to its organic steroid backbone. Sulfate esters are prone to hydrolysis under acidic or enzymatic conditions, unlike inorganic sulfates.
- Sodium 2-methylprop-2-ene-1-sulphonate : Sulfonates generally exhibit greater hydrolytic stability than sulfate esters, making them suitable for industrial processes .
Reactivity and Hazards
- Sulfonic Acid Cation-Exchange Resins (referenced in ): Highlight the industrial relevance of sulfonic acid derivatives, contrasting with the steroid sulfate’s likely biological interactions.
- Sodium Hydrogen Sulphate Monohydrate: Classified as hazardous due to its strong acidity and corrosivity , whereas steroid sulfates may pose risks related to hormonal activity.
Key Research Findings and Data Gaps
- Thermochemical Data : Sodium sulfate’s well-documented phase properties (e.g., ΔfH° = -1387.1 kJ/mol for solid phase ) contrast with the absence of analogous data for this compound, underscoring a research gap.
- Hydrolytic Sensitivity: Sulfate esters like the target compound are susceptible to enzymatic cleavage (e.g., by sulfatases ), whereas sulfonates and inorganic sulfates are more stable.
Biological Activity
Sodium 20-oxopregn-5-en-3-yl sulfate, also known as a derivative of pregnenolone, is a neurosteroid that exhibits a range of biological activities. This article delves into its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound is synthesized from pregnenolone through sulfation. It is characterized by the chemical formula and a molecular weight of approximately 450.644 Da . This compound is part of a broader class of steroids known as neurosteroids, which are synthesized in the brain and have significant effects on neuronal function.
The biological activity of this compound can be attributed to its interactions with various neurotransmitter receptors:
- GABA Receptor Modulation : It acts as a negative allosteric modulator of the GABA receptor, which is crucial for inhibitory neurotransmission in the central nervous system .
- NMDA Receptor Interaction : It serves as a weak positive allosteric modulator of the NMDA receptor, enhancing excitatory neurotransmission and potentially influencing learning and memory processes .
- Sigma Receptor Agonism : The compound also interacts with sigma receptors, which are implicated in various neuropsychiatric disorders.
Biological Activities
This compound exhibits several notable biological activities:
- Neuroprotective Effects : Research indicates that it may protect against neurodegeneration by modulating synaptic plasticity and reducing oxidative stress.
- Cognitive Enhancement : Its excitatory properties suggest potential for enhancing cognitive functions such as memory and learning .
- Anxiogenic Effects : While it can enhance cognitive functions, it may also induce anxiety-like behaviors due to its modulation of GABAergic transmission .
Case Studies and Experimental Data
- Cell Viability Studies :
- Table of Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
